N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C18H17NO4S/c1-21-16-5-3-4-15(17(16)22-2)18(20)19-9-14-8-13(11-24-14)12-6-7-23-10-12/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI Key |
JBJVYOUOUSIFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized separately and then coupled with the benzamide moiety. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: Contains a thiophene nucleus and is used as a cough suppressant
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dimethoxybenzamide stands out due to its unique combination of furan, thiophene, and benzamide moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
